2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
CAS No.: 1049701-64-5
Cat. No.: VC20783562
Molecular Formula: C13H10O5
Molecular Weight: 246.21 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1049701-64-5 |
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Molecular Formula | C13H10O5 |
Molecular Weight | 246.21 g/mol |
IUPAC Name | 2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione;hydrate |
Standard InChI | InChI=1S/C13H8O4.H2O/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17;/h1-6,16-17H;1H2 |
Standard InChI Key | LCNHACKNQUILCO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O |
Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O |
Introduction
1. Introduction to 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, hydrate is a chemical compound that belongs to the class of organic compounds known as diketones. It is characterized by its unique structure that incorporates both hydroxyl and carbonyl functional groups. The compound has garnered interest in various fields, including organic chemistry and materials science, due to its potential applications in pharmaceuticals, dyes, and as a precursor for synthetic organic reactions.
Synthesis of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
The synthesis of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione typically involves multi-step organic reactions:
Synthetic Pathway
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Starting Materials: The synthesis often begins with readily available aromatic compounds.
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Condensation Reaction: A condensation reaction is performed to form the diketone structure.
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Hydroxylation: Hydroxyl groups are introduced through electrophilic aromatic substitution.
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Formation of Hydrate: The final product is crystallized from a suitable solvent to obtain the hydrate form.
Yield and Purity
The yield of the synthesis can vary depending on the conditions used (temperature, solvent choice). Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Pharmaceutical Applications
Research has shown that compounds similar to 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione exhibit biological activity that could be leveraged in drug development:
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Antioxidant Activity: Studies indicate that this compound may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
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Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial effects against certain pathogens.
Material Science Applications
The unique structural features of this compound make it a candidate for use in various material science applications:
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Dye Production: Its vibrant color characteristics allow for applications in dye manufacturing.
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Organic Electronics: Research into organic semiconductors has identified potential uses for diketones in electronic devices.
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